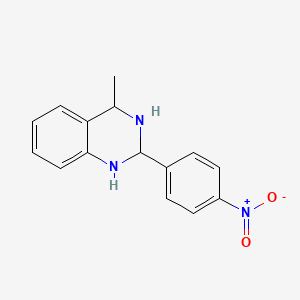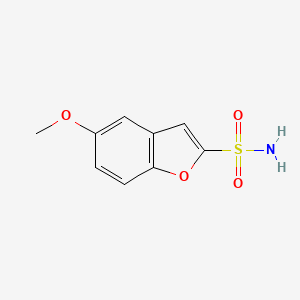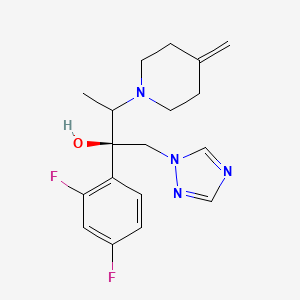
(2R,3S)-Efinaconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-Efinaconazole is a chiral triazole antifungal agent used primarily in the treatment of onychomycosis, a fungal infection of the nails. It is known for its broad-spectrum antifungal activity and is particularly effective against dermatophytes, yeasts, and molds. The compound’s unique stereochemistry contributes to its high efficacy and selectivity in targeting fungal cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Efinaconazole involves several key steps, including the formation of the triazole ring and the introduction of the chiral centers. One common synthetic route starts with the preparation of a key intermediate, (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane. This intermediate undergoes a cyclization reaction in a nonpolar solvent under the action of an alkali water solution to form the desired epoxidation product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing production costs. This includes the use of high-yielding reagents and efficient purification techniques such as crystallization and chromatography. The process is designed to be scalable and reproducible to meet the demands of pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-Efinaconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antifungal activity.
Reduction: Reduction reactions can modify the triazole ring or other functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly on the triazole ring, can lead to the formation of analogs with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high selectivity .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, each with unique antifungal properties. These derivatives are often studied for their potential use in treating different fungal infections .
Applications De Recherche Scientifique
(2R,3S)-Efinaconazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazole derivatives.
Biology: Researchers study its effects on fungal cell biology, including its mechanism of action and resistance development.
Medicine: It is extensively researched for its therapeutic potential in treating fungal infections, particularly onychomycosis.
Industry: The compound is used in the development of new antifungal formulations and delivery systems.
Mécanisme D'action
(2R,3S)-Efinaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved in this process are well-characterized, making this compound a highly effective antifungal agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole antifungals such as fluconazole, itraconazole, and voriconazole. These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetics, and side effect profiles.
Uniqueness
(2R,3S)-Efinaconazole is unique due to its high selectivity for fungal cells and its ability to penetrate the nail bed effectively, making it particularly suitable for treating onychomycosis. Its stereochemistry also contributes to its superior efficacy compared to other triazole antifungals .
Propriétés
Formule moléculaire |
C18H22F2N4O |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(2R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14?,18-/m1/s1 |
Clé InChI |
NFEZZTICAUWDHU-XPKAQORNSA-N |
SMILES isomérique |
CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
SMILES canonique |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


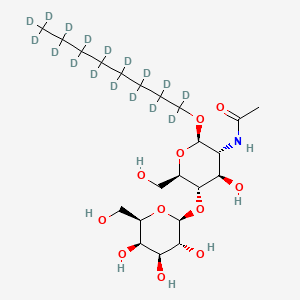
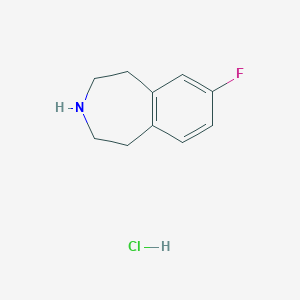
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
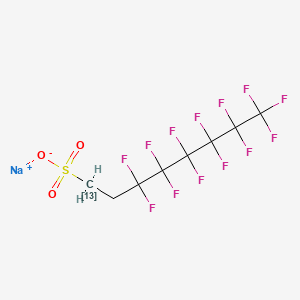
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
